5-(6-Hydroxybenzofuran-2-yl)-2-(3-methylbut-1-enyl)benzene-1,3-diol
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Description
5-(6-Hydroxybenzofuran-2-yl)-2-(3-methylbut-1-enyl)benzene-1,3-diol, commonly referred to as 5-HMF, is a naturally occurring organic compound that has been extensively studied due to its potential applications in a wide range of scientific fields. 5-HMF is a cyclic diol and is derived from the condensation of two molecules of benzaldehyde. It has been found to be a potent antioxidant, and its pharmacological properties have been studied in both in vitro and in vivo studies. In addition, 5-HMF has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.
Scientific Research Applications
Binding Affinity for Human Opioid and Cannabinoid Receptors : A study by Gao et al. (2011) discussed the isolation of benzyl derivatives from the fungus Eurotium repens, including compounds related to the chemical structure of interest. These compounds showed good binding affinity for human opioid or cannabinoid receptors, indicating potential applications in psychoactive studies (Gao et al., 2011).
Synthesis of Resveratrol and ε-Viniferin : Sako et al. (2004) described the regioselective oxidative coupling of 4-hydroxystilbenes, including compounds structurally similar to the one . This process led to the synthesis of resveratrol and ε-viniferin, compounds with various biological activities (Sako et al., 2004).
Keto-Enol Tautomerism Studies : Pires et al. (2016) conducted a study on keto-enol tautomerism of isobenzofuran-1(3H)-one derivatives. This research provided insights into the physical and chemical properties of compounds structurally related to 5-(6-Hydroxybenzofuran-2-yl)-2-(3-methylbut-1-enyl)benzene-1,3-diol (Pires et al., 2016).
Synthesis of Novel Benzofuran Derivatives : Gutnov et al. (1999) explored the synthesis of benzofuran derivatives, which can be related to the compound . Their research involved rearranging 2-hydroxyaryl(5-methylfur-2-yl)alkanes into corresponding benzofuran derivatives (Gutnov et al., 1999).
Antibacterial Screening and POM Analyses : Juneja et al. (2013) reported on the synthesis of novel bis-isoxazolyl/pyrazolyl-1,3-diols and their antibacterial screening. This research contributes to understanding the biological activity of related compounds (Juneja et al., 2013).
Inhibitory Effects on Pancreatic Lipase : Zhao et al. (2009) isolated new isoprenylated 2‐arylbenzofurans from Artocarpus nitidus, showing inhibitory effects on pancreatic lipase. This suggests potential applications in metabolic studies (Zhao et al., 2009).
properties
IUPAC Name |
5-(6-hydroxy-1-benzofuran-2-yl)-2-[(E)-3-methylbut-1-enyl]benzene-1,3-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-11(2)3-6-15-16(21)7-13(8-17(15)22)18-9-12-4-5-14(20)10-19(12)23-18/h3-11,20-22H,1-2H3/b6-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWWLJFWZOKLLA-ZZXKWVIFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CC1=C(C=C(C=C1O)C2=CC3=C(O2)C=C(C=C3)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C/C1=C(C=C(C=C1O)C2=CC3=C(O2)C=C(C=C3)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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